N-(1-Adamantyl)-2-chloroacetamide
Overview
Description
“N-(1-Adamantyl)-2-chloroacetamide” is a chemical compound that is part of the adamantane family . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, has been developed. This process involves the preparation of N-(1-adamantyl)-acetamide in four or three steps .Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Physical And Chemical Properties Analysis
Adamantane is the most stable isomer of C10H16. The molecule is both rigid and virtually stress-free .Scientific Research Applications
Synthesis and Biomedical Applications
N-(1-Adamantyl)acetamide and its derivatives, including N-(1-Adamantyl)-2-chloroacetamide, are significant in the synthesis of biologically active aminoadamantanes. These compounds have demonstrated antimicrobial and antiviral activities and are used in the treatment of influenza, herpes, and pneumonia. Notably, the deacetylation of N-(1-adamantyl)acetamide yields 1-aminoadamantane, an active component in the drug midantane, which is used to treat Parkinson’s disease (R. Khusnutdinov et al., 2011).
Pharmaceutical Synthesis Processes
An economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, involves the use of N-(1-adamantyl)-acetamide as an intermediate. This process is environmentally friendly and suitable for large-scale production, emphasizing the compound's role in pharmaceutical manufacturing (Phuong Dung Phan Thi et al., 2022).
Novel Drug Synthesis
A series of 1,2,3-triazole-adamantylacetamide hybrids, synthesized using N-(1-Adamantyl)-2-azido acetamide, showed potent in vitro antitubercular activity against Mycobacterium tuberculosis, highlighting its potential in developing new antitubercular drugs (Dinesh Addla et al., 2014).
Antiviral and Analgesic Drug Development
Adamantyl analogues of paracetamol, synthesized using adamantyl compounds including N-(1-Adamantyl)acetamide, have shown potent analgesic properties. These compounds act as selective TRPA1 channel antagonists and are significant in the development of new analgesic drugs (N. Fresno et al., 2014).
Coordination Chemistry
N-(1-Adamantyl)lipoamide, derived from N-(1-Adamantyl)acetamide, has been explored in coordination chemistry, showing unique protonation behaviors and forming crystalline complexes with metals. This reveals its potential in the design of novel materials and catalysts (M. Wilhelm et al., 2002).
Safety And Hazards
Future Directions
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
N-(1-adamantyl)-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRVXDKETNCCKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205414 | |
Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantyl)-2-chloroacetamide | |
CAS RN |
5689-59-8 | |
Record name | N-1-Adamantyl-2-chloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5689-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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